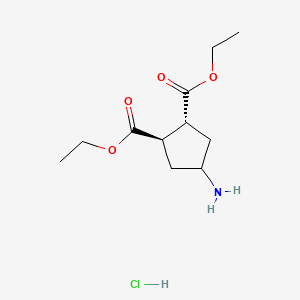
rac-1,2-diethyl (1R,2R)-4-aminocyclopentane-1,2-dicarboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-1,2-diethyl (1R,2R)-4-aminocyclopentane-1,2-dicarboxylate hydrochloride: is a chemical compound with a complex structure that includes an aminocyclopentane ring and diethyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-1,2-diethyl (1R,2R)-4-aminocyclopentane-1,2-dicarboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopentane ring, introduction of the amino group, and esterification to form the diethyl ester groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound.
Análisis De Reacciones Químicas
Types of Reactions: rac-1,2-diethyl (1R,2R)-4-aminocyclopentane-1,2-dicarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
rac-1,2-diethyl (1R,2R)-4-aminocyclopentane-1,2-dicarboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of rac-1,2-diethyl (1R,2R)-4-aminocyclopentane-1,2-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparación Con Compuestos Similares
- rac-1,2-diethyl (1R,2R,3S,4S)-3,4-diphenylcyclobutane-1,2-dicarboxylate
- rac-1,2-diethyl (1R,2R)-4-aminocyclopentane-1,2-dicarboxylate
Uniqueness: rac-1,2-diethyl (1R,2R)-4-aminocyclopentane-1,2-dicarboxylate hydrochloride is unique due to its specific structural features, such as the aminocyclopentane ring and diethyl ester groups. These features confer distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C11H20ClNO4 |
|---|---|
Peso molecular |
265.73 g/mol |
Nombre IUPAC |
diethyl (1R,2R)-4-aminocyclopentane-1,2-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C11H19NO4.ClH/c1-3-15-10(13)8-5-7(12)6-9(8)11(14)16-4-2;/h7-9H,3-6,12H2,1-2H3;1H/t8-,9-;/m1./s1 |
Clave InChI |
RGCQQVUZAKTLHI-VTLYIQCISA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CC(C[C@H]1C(=O)OCC)N.Cl |
SMILES canónico |
CCOC(=O)C1CC(CC1C(=O)OCC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]carbamate](/img/structure/B13495632.png)
![tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate](/img/structure/B13495643.png)
![5-[[(2R)-3-amino-2-methyl-propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13495646.png)
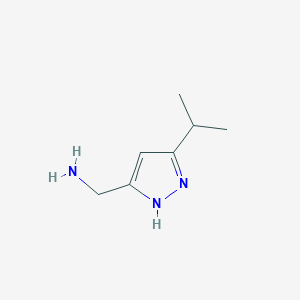

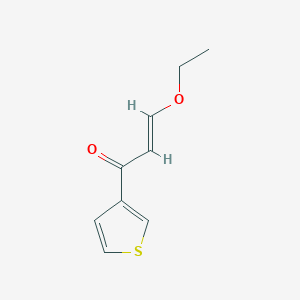
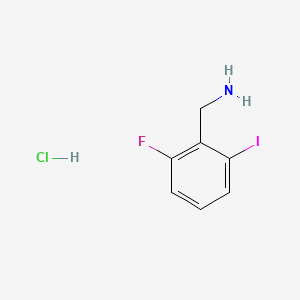
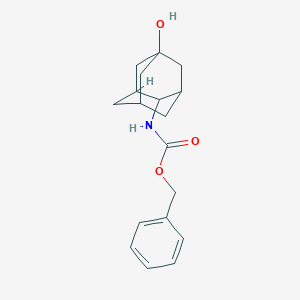
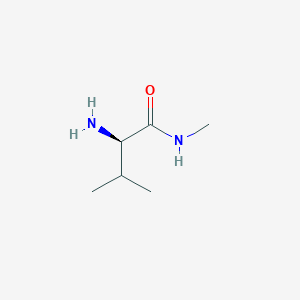

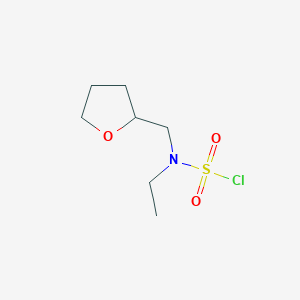
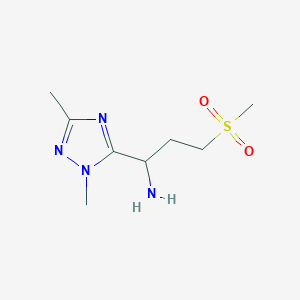
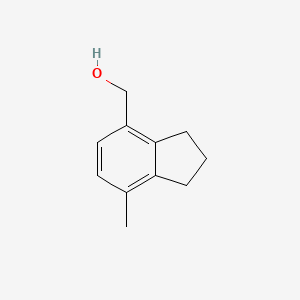
![2-(3,4-dimethoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13495702.png)
